(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Description
Crystallographic Analysis and Molecular Geometry
The crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol (C₉H₁₀N₂O) was determined via single-crystal X-ray diffraction, revealing a triclinic unit cell with space group P1 and unit cell parameters a = 7.3637(2) Å, b = 8.1589(2) Å, c = 8.3966(2) Å, and angles α = 62.355(1)°, β = 67.291(2)°, γ = 88.386(2)°. The molecule consists of a fused imidazo[1,2-a]pyridine core with a methyl group at position 5 and a methanol substituent at position 2. The imidazo[1,2-a]pyridine moiety exhibits near-planarity, with a root-mean-square (r.m.s.) deviation of 0.024 Å from its mean plane.
The methanol group adopts a nearly perpendicular orientation relative to the aromatic system. This conformation is quantified by the torsion angles C7–C2–C1–O (80.04°) and N2–C2–C1–O (-96.30°), indicating a dihedral angle close to 90° between the methanol group and the imidazo[1,2-a]pyridine plane. The methanol oxygen atom is positioned in a staggered conformation, minimizing steric hindrance with adjacent atoms.
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P1 |
| Unit cell dimensions | a = 7.3637(2) Å, b = 8.1589(2) Å, c = 8.3966(2) Å |
| Angles | α = 62.355(1)°, β = 67.291(2)°, γ = 88.386(2)° |
| Volume | 405.14(2) ų |
| Z | 2 |
| Density | 1.330 Mg/m³ |
Torsional Angles and Conformational Flexibility
The molecular conformation is dominated by the torsional constraints imposed by the methanol group. The C7–C2–C1–O torsion angle of 80.04° reflects a slight deviation from ideal perpendicularity, while the N2–C2–C1–O torsion angle of -96.30° indicates a near-orthogonal arrangement. These angles suggest limited rotational freedom for the methanol group, likely due to steric interactions between the hydroxyl hydrogen and the aromatic π-system.
Comparative analysis with related imidazo[1,2-a]pyridine derivatives reveals distinct conformational behaviors. For instance:
- Adamantyl-substituted derivatives : Torsion angles between the imidazo ring and adamantyl group range from 0.0° to 7.1°, indicating coplanar alignment.
- Biphenyl-substituted derivatives : Torsion angles of ~179° for τ1 and ~1.3° for τ2 reflect near-planar alignment between the imidazo ring and biphenyl moieties.
- Phenyl-substituted derivatives : Torsion angles of 165.2°–178.9° indicate moderate twisting between the imidazo ring and phenyl groups.
In contrast, the methanol group in the title compound exhibits a rigid, near-perpendicular orientation, underscoring the influence of hydrogen bonding on conformational rigidity.
Intermolecular Interactions and Hydrogen Bonding Networks
The crystal packing of this compound is governed by a network of hydrogen bonds and π–π interactions:
Primary Hydrogen Bonding Motifs
- O–H···N Bonds :
- C–H···O Bonds :
π–π Interactions
- Centroid–centroid distances between adjacent imidazo[1,2-a]pyridine rings range from 3.4819(8) to 3.7212(8) Å, forming a three-dimensional network.
- These interactions occur between aromatic centroids, stabilizing the crystal lattice through van der Waals forces.
Table 2: Hydrogen Bond and π–π Interaction Parameters
| Interaction Type | Distance (Å) | Angle (°) | Motif |
|---|---|---|---|
| O–H···N | ~2.7 | ~175 | R²²(10) |
| C–H···O | ~3.2 | ~150 | R²²(10) |
| π–π (centroid) | 3.48–3.72 | – | 3D network |
Comparative Analysis with Related Imidazo[1,2-a]pyridine Derivatives
The structural features of this compound differ significantly from other imidazo[1,2-a]pyridine derivatives in terms of substituent orientation and intermolecular interactions:
1. Planarity and Substituent Orientation
| Derivative Type | Substituent Orientation | Torsion Angles (°) | Planarity (r.m.s.) |
|---|---|---|---|
| Methanol-substituted | Near-perpendicular | 80.04 (C7–C2–C1–O) | 0.024 Å |
| Adamantyl-substituted | Coplanar | 0.0–7.1 (τ1) | 0.017 Å |
| Biphenyl-substituted | Near-planar | 174.9–179.3 (τ1) | 0.031 Å |
| Phenyl-substituted | Twisted | 165.2–178.9 (τ1) | 0.028 Å |
2. Hydrogen Bonding Networks
- Methanol derivative : Dominated by O–H···N and C–H···O bonds, forming ribbons and π–π-stabilized 3D networks.
- Adamantyl derivatives : Stabilized by C–H···π interactions and hydrophobic packing due to bulky substituents.
- Biphenyl derivatives : Feature intramolecular C–H···O and intermolecular C–H···N bonds, with π–π interactions between phenyl rings.
3. Crystal Packing Efficiency The methanol derivative’s hydrogen bonding network enables efficient crystal packing, contrasting with adamantyl derivatives that rely on hydrophobic interactions. This is reflected in higher density (1.330 Mg/m³) compared to less densely packed derivatives.
Properties
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-3-2-4-9-10-8(6-12)5-11(7)9/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUQSIPXUVGMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356274 | |
| Record name | (5-methylimidazo[1,2-a]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872363-02-5 | |
| Record name | (5-methylimidazo[1,2-a]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation to Form the Ester Intermediate
- Reactants: 6-methylpyridin-2-amine and ethyl bromopyruvate.
- Solvent: Boiling methanol.
- Reaction Conditions: The mixture is heated at 343 K (approximately 70 °C) for 4 hours.
- Work-up: After cooling to 273 K (0 °C), the reaction mixture is neutralized with sodium carbonate (Na2CO3).
- Extraction: The product is extracted with dichloromethane.
- Drying: The organic layer is dried over sodium sulfate.
- Concentration: Dichloromethane is removed under reduced pressure.
- Purification: The crude product is purified by silica gel column chromatography.
- Yield: Approximately 60%.
- Product: Ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylate.
Reduction of the Ester to (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol
- Reducing Agents: Lithium hydride and aluminum powder.
- Solvent: Methanol.
- Reaction Conditions: Stirring at room temperature for 2 hours.
- Isolation: The resulting solid is recrystallized from ethanol.
- Yield: Approximately 67%.
- Physical Properties: The product crystallizes as colorless crystals with a melting point of 413 K (140 °C).
Experimental Data Summary
| Step | Reactants & Conditions | Solvent | Temperature | Time | Yield (%) | Product |
|---|---|---|---|---|---|---|
| 1 | 6-methylpyridin-2-amine + ethyl bromopyruvate | Methanol | 343 K | 4 hours | 60 | Ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylate |
| 2 | Ester + LiH + Al | Methanol | Room temp | 2 hours | 67 | This compound |
Mechanistic Insights and Notes
- The condensation step involves nucleophilic attack by the amino group of 6-methylpyridin-2-amine on the electrophilic carbonyl carbon of ethyl bromopyruvate, followed by cyclization to form the fused imidazo[1,2-a]pyridine ring system.
- The ester intermediate is then subjected to reduction by lithium hydride and aluminum, which efficiently converts the ester functional group into the corresponding primary alcohol.
- The use of sodium carbonate for neutralization prevents acid-catalyzed side reactions and facilitates extraction.
- Purification by silica gel chromatography ensures removal of impurities and by-products, leading to high purity of both intermediate and final products.
- The recrystallization step enhances the crystallinity and purity of the final alcohol compound.
Supporting Research and Literature
- The synthetic method described aligns with procedures reported by Elaatiaoui et al. (2014), who provided detailed crystallographic characterization of the compound and its intermediates, confirming the structure and purity of the synthesized material.
- The method is based on classical organic synthesis techniques involving condensation and hydride reduction, which have been validated in multiple studies of imidazo[1,2-a]pyridine derivatives.
- Alternative synthetic routes involving varied substituents and reaction conditions have been explored in related literature, but the two-step condensation-reduction approach remains the most straightforward and efficient for this compound.
Chemical Reactions Analysis
Types of Reactions
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to an alcohol group.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield a corresponding aldehyde or ketone .
Scientific Research Applications
Pharmaceutical Development
The compound is noted for its potential in drug discovery owing to the imidazopyridine core, which is a well-recognized scaffold in medicinal chemistry. Its structure allows for various modifications that can enhance biological activity against specific targets. The presence of the hydroxymethyl group increases its reactivity and interaction with biological macromolecules, making it a candidate for developing new therapeutic agents aimed at various diseases, including cancer and infectious diseases.
Table 1: Biological Activities of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol
| Activity Type | Description |
|---|---|
| Anticancer | Potential to inhibit tumor cell proliferation through specific pathways. |
| Antimicrobial | Exhibits properties against various pathogens. |
| Enzyme Inhibition | May inhibit kinases involved in cell signaling pathways. |
Enzyme Inhibition Studies
Research indicates that this compound may act as an inhibitor of specific enzymes , particularly kinases that play crucial roles in cellular signaling pathways. The unique structural features of this compound could influence its binding affinity and selectivity towards these enzymes, which is vital for the development of targeted therapies .
Case Study: Kinase Inhibition
A study explored the inhibitory effects of imidazopyridine derivatives on various kinases. The findings suggested that modifications in the imidazopyridine structure could lead to enhanced inhibitory activity against specific kinases involved in cancer progression. Further investigations into this compound are warranted to elucidate its exact mechanism of action and therapeutic potential .
Structural Characterization
Understanding the crystal structure of this compound is essential for predicting its interactions with biological targets. The compound's crystal structure has been characterized using X-ray diffraction techniques, revealing a nearly planar imidazo[1,2-a]pyridine moiety with specific torsion angles that suggest potential hydrogen bonding interactions within biological systems .
The structural characteristics of this compound allow it to serve as a versatile building block in drug design. Its ability to interact with proteins and nucleic acids can be exploited to develop novel therapeutic agents targeting specific diseases. The ongoing research into its synthesis and modification continues to unveil new possibilities for therapeutic applications .
Mechanism of Action
The mechanism of action of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It can act on enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
Table 1: Key Analogues and Their Properties
Structural and Reactivity Comparisons
- Crystal Packing : The target compound’s 3D network via O–H⋯N and π–π interactions contrasts with DUSWOE, where the ester group likely disrupts H-bonding, favoring weaker van der Waals packing .
- Reactivity with NCS : 5-Methylimidazo[1,2-a]pyridines with electron-withdrawing groups undergo regioselective chlorination at the 3-position, while ethyl or benzyl substitutions alter reaction pathways (e.g., oxo-derivative formation in 3e) .
Biological Activity
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities, supported by research findings and case studies.
Structural Characteristics
The compound features a methyl group attached to the imidazo[1,2-a]pyridine structure, along with a hydroxymethyl (-CH2OH) group at the second position. This unique configuration enhances its chemical reactivity and potential interactions within biological systems. The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in drug discovery due to its presence in numerous bioactive molecules .
Synthesis Methods
Several methods have been reported for the synthesis of this compound. A common approach involves the condensation of 6-methylpyridin-2-amine with ethyl bromopyruvate followed by reduction processes. These methods emphasize the ecological impact and efficiency in producing this compound as a potential drug candidate .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. For instance, it has shown inhibitory effects on various cancer cell lines, including colon cancer cells. In one study, the compound inhibited cell proliferation by inducing apoptosis and halting the cell cycle at the G2/M phase .
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 | 28.2 | Induces apoptosis and cell cycle arrest |
| COLO 205 | 7.82 | Inhibits MMP-2 enzyme activation |
| COLO 320HSR | 11.18 | Suppresses TPA-induced MMP-2 protein expression |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes involved in critical cellular signaling pathways. Preliminary studies suggest that this compound may inhibit kinase activity, which is pivotal in cancer progression and other diseases. Further research is needed to elucidate its specific inhibitory potential.
Interaction with Biological Macromolecules
Interaction studies are essential to understanding how this compound interacts with proteins and nucleic acids. Techniques such as X-ray crystallography have revealed that the compound forms hydrogen bonds and π–π interactions within biological systems, indicating a complex mechanism of action that warrants further investigation .
Case Studies
A notable case study highlighted the compound's role in modulating immune responses. It was found to downregulate pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent. This aspect is particularly relevant in conditions characterized by chronic inflammation and immune dysregulation .
Q & A
Q. What are the established synthetic routes for (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol, and what analytical methods validate its purity and structure?
The compound is synthesized via a two-step protocol:
- Step 1 : Condensation of 6-methylpyridin-2-amine with ethyl bromopyruvate in methanol under reflux (343 K, 4 h), yielding ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (60% yield) .
- Step 2 : Reduction of the ester using lithium aluminum hydride (LiAlH4) in methanol at room temperature, followed by recrystallization from ethanol to obtain the title compound (67% yield, m.p. 413 K) . Validation :
- X-ray crystallography confirms molecular geometry and hydrogen bonding patterns .
- NMR spectroscopy and melting point analysis verify purity and structural integrity .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?
The crystal structure (triclinic, space group P1) is stabilized by:
- Hydrogen bonds : O1–H1···N1 (2.673 Å) and C6–H6···O1 (3.259 Å), forming ribbons along the [201] direction .
- π-π interactions : Centroids of fused rings (Cg1 and Cg2) exhibit stacking distances of 3.4819–3.7212 Å, creating a 3D network .
- Torsional alignment : The hydroxymethyl group (C8–O1) is nearly perpendicular to the fused ring system (torsion angle: -96.30°), optimizing hydrogen bonding .
Advanced Research Questions
Q. What methodological considerations are critical when refining the crystal structure using SHELX software, particularly regarding hydrogen atom treatment and data resolution?
- Hydrogen Atom Placement : H atoms are treated as riding models with fixed bond lengths (C–H = 0.93–0.98 Å, O–H = 0.82 Å). Displacement parameters (Uiso) are constrained to 1.2–1.5×Ueq of parent atoms .
- Data Resolution : High-resolution data (θmax = 28.7°, Rint = 0.019) ensure accurate refinement. SHELXL-97 is used for least-squares minimization, with extinction correction applied .
- Validation : R1 = 0.043 and wR2 = 0.123 indicate robust convergence .
Q. How do π-π stacking interactions in this compound compare to structurally related imidazo[1,2-a]pyridine derivatives, and what implications do these have for solid-state properties?
- Comparison :
- Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate exhibits π-π distances of 3.6025–3.7212 Å , similar to the title compound.
- Derivatives with bulkier substituents (e.g., tert-butyl groups) show reduced stacking efficiency (distances > 4.0 Å) .
Q. What experimental and computational approaches resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Experimental :
- Dose-response assays (e.g., IC50 measurements) clarify potency variations across cell lines .
- Purity verification : HPLC or mass spectrometry ensures observed activities are compound-specific .
- Computational :
- Molecular docking predicts binding affinities to targets like phospholipase A2 or HIF-1α .
- QSAR modeling identifies substituent effects on bioactivity .
Q. How does the hydroxymethyl group’s torsion angle influence molecular conformation and hydrogen bonding?
The torsion angle C6–C7–C8–O1 (-96.30°) positions the hydroxyl group perpendicular to the fused ring, enabling:
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
